Structural Differentiation from the 6-Ethyl Analog via LogP and Molecular Weight Delta
The substitution of a methyl group at the quinoline C-6 position (target compound; CAS 866843-11-0) versus an ethyl group (analog CAS 866811-72-5) reduces molecular weight by 14 Da and is predicted to lower logP by approximately 0.5 unit, yielding a more compact and less lipophilic scaffold . This difference can translate into up to a 3-fold change in membrane permeability and non-specific protein binding in whole-cell assays, directly impacting interpretation of potency data in cellular vs. biochemical contexts .
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) delta |
|---|---|
| Target Compound Data | MW = 409.5 g·mol⁻¹; predicted logP ~2.8 (estimated from SMILES CC1=CC2=C(N3CCC(CC3)C(N)=O)C(=CN=C2C=C1)S(=O)(=O)C1=CC=CC=C1) |
| Comparator Or Baseline | 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide (CAS 866811-72-5), MW = 423.5 g·mol⁻¹; predicted logP ~3.3 |
| Quantified Difference | ΔMW = –14 Da; Δ predicted logP ≈ –0.5 unit |
| Conditions | Predicted logP derived from consensus in silico calculation using the SMILES string for the target compound and its 6-ethyl analog; experimental validation in octanol/water not reported. |
Why This Matters
A 0.5-unit logP shift can alter off-target binding and cellular uptake by a factor of 3, making the 6-methyl analog preferable when minimizing lipophilicity-driven promiscuity is required in medicinal chemistry campaigns.
